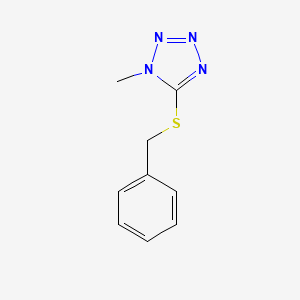![molecular formula C18H23N3O2S B12264418 2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12264418.png)
2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole is a complex organic compound that features a unique structure combining an imidazole ring, an azetidine ring, and a tetrahydronaphthalene sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole typically involves multiple steps:
Formation of the Tetrahydronaphthalene Sulfonyl Group: This can be achieved by sulfonylation of 5,6,7,8-tetrahydronaphthalene using sulfonyl chloride under acidic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols.
Coupling Reactions: The final step involves coupling the azetidine derivative with the imidazole ring, often using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1,2,3,4-tetrahydronaphthalene: Shares the tetrahydronaphthalene core but lacks the azetidine and imidazole rings.
5-methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a methyl group at a different position.
1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene: Contains additional methyl groups, altering its chemical properties.
Uniqueness
The uniqueness of 2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H23N3O2S |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
2-methyl-1-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methyl]imidazole |
InChI |
InChI=1S/C18H23N3O2S/c1-14-19-8-9-20(14)11-15-12-21(13-15)24(22,23)18-7-6-16-4-2-3-5-17(16)10-18/h6-10,15H,2-5,11-13H2,1H3 |
Clé InChI |
WAXJWHXVGRUFMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264338.png)
![4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12264341.png)
![4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B12264342.png)

![5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12264350.png)
![N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12264366.png)

![N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12264375.png)
![4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264385.png)
![2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264397.png)
![1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane](/img/structure/B12264400.png)
![4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264403.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264404.png)
![4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12264405.png)
